N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the dibenzylamino group through nucleophilic substitution reactions. The final steps involve the formation of the imino and oxyacetamide groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial to achieve efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide: shares structural similarities with other indole-based compounds and amides.
This compound: is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O3/c1-25(28-17-9-4-10-18-28)36-41-23-31(39)34-35-32-29-19-11-12-20-30(29)38(33(32)40)24-37(21-26-13-5-2-6-14-26)22-27-15-7-3-8-16-27/h2-20,40H,21-24H2,1H3/b35-34?,36-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXUWAWIGCADOJ-YWQBWSHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.